N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine
Description
N10,N10'-Bis(4-methylnaphthalen-1-YL)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine is a complex aromatic diamine derivative with a bianthracene core. This compound features two 4-methylnaphthalen-1-yl groups and two p-tolyl (4-methylphenyl) substituents attached to the nitrogen atoms of the anthracene moieties. Such structural complexity confers unique electronic and thermal properties, making it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, where extended π-conjugation and charge transport capabilities are critical .
Properties
Molecular Formula |
C64H48N2 |
|---|---|
Molecular Weight |
845.1 g/mol |
IUPAC Name |
10-[10-(4-methyl-N-(4-methylnaphthalen-1-yl)anilino)anthracen-9-yl]-N-(4-methylnaphthalen-1-yl)-N-(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C64H48N2/c1-41-29-35-45(36-30-41)65(59-39-33-43(3)47-17-5-7-19-49(47)59)63-55-25-13-9-21-51(55)61(52-22-10-14-26-56(52)63)62-53-23-11-15-27-57(53)64(58-28-16-12-24-54(58)62)66(46-37-31-42(2)32-38-46)60-40-34-44(4)48-18-6-8-20-50(48)60/h5-40H,1-4H3 |
InChI Key |
LQCFQPXIFXUSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C3=CC=CC=C32)C)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=C(C=C1)C)C1=CC=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of Naphthalene and Tolyl Groups: The naphthalene and tolyl groups are introduced via a series of Suzuki-Miyaura cross-coupling reactions.
Final Amination: The final step involves the amination of the anthracene core with the naphthalene and tolyl groups under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: This compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is studied for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism by which N10,N10’-Bis(4-methylnaphthalen-1-YL)-N10,N10’-dip-tolyl-9,9’-bianthracene-10,10’-diamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: The compound influences various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- BA-NPB’s higher molecular weight (788.97 g/mol) suggests greater steric bulk, which may reduce solubility but improve thermal stability.
Thermal Stability and Melting Points
Thermal properties are critical for device durability:
| Compound | Melting Point (°C) | Notes |
|---|---|---|
| Target Compound | Not reported | Likely >300°C (based on analogs) |
| BA-NPB | >400 | Exceptional stability for OLED layers |
| BA-TAD | Not reported | Density: 1.244 g/cm³ |
The high melting point of BA-NPB (>400°C) underscores the thermal resilience of naphthyl-substituted anthracenes, a trait likely shared by the target compound due to structural similarities .
Charge Transport and Emission Properties
- BA-NPB : Used as a hole-transport material (HTM) in OLEDs due to its high hole mobility (~10⁻⁴ cm²/Vs) and broad bandgap .
- BA-TAD : Functions as an emissive layer dopant, with tetraphenyl groups modulating emission spectra .
- Target Compound : The 4-methylnaphthalenyl groups may redshift photoluminescence compared to phenyl-substituted analogs, enabling tunable emission in OLEDs.
Solubility and Processability
- The p-tolyl groups in the target compound could improve solubility in common organic solvents (e.g., toluene, chlorobenzene) compared to BA-NPB’s naphthyl groups, facilitating solution-processed device fabrication .
Biological Activity
N10,N10'-Bis(4-methylnaphthalen-1-yl)-N10,N10'-dip-tolyl-9,9'-bianthracene-10,10'-diamine (CAS No. 2304584-13-0) is a complex organic compound known for its intriguing structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C64H48N2, with a molecular weight of 845.08 g/mol. Its structure features multiple aromatic rings, which are often associated with significant biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C64H48N2 |
| Molecular Weight | 845.08 g/mol |
| CAS Number | 2304584-13-0 |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. The presence of multiple aromatic systems in its structure allows for effective π-π stacking interactions with nucleic acids and proteins, potentially influencing gene expression and enzymatic activity.
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that compounds with similar frameworks possess antimicrobial activities. These activities may arise from the ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
Study 1: Anticancer Properties
A study conducted on related anthracene derivatives revealed that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of naphthalene derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that the presence of multiple aromatic rings contributed to enhanced membrane permeability and disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
